3-Chloro-2,4-difluorobenzonitrile
Overview
Description
3-Chloro-2,4-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It is used in various applications and research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H2ClF2N . The InChI key for this compound is GPMCRPWQJBLUIO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 173.55 . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Synthesis and Halogen-Exchange Fluorination
3-Chloro-2,4-difluorobenzonitrile is involved in the synthesis of various fluorinated compounds through halogen-exchange fluorination processes. Suzuki and Kimura (1991) demonstrated the preparation of 3,4-difluorobenzonitrile by a halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, indicating the versatility of halogen exchange in synthesizing fluorinated derivatives, where 4-chloro-3-fluorobenzonitrile acts as a key intermediate. This method opens pathways for producing different fluorobenzonitriles, highlighting the compound's role in generating specialized molecules for further applications in materials science and pharmaceuticals (Suzuki & Kimura, 1991).
Vibrational Analysis and Quantum Chemical Calculations
The vibrational frequencies and molecular structure of chloro-nitrobenzonitrile derivatives have been extensively studied using experimental and theoretical methods. Sert, Çırak, and Ucun (2013) conducted a detailed investigation on 4-chloro-3-nitrobenzonitrile, combining experimental FT-IR, μ-Raman spectra with theoretical calculations. This research provides insights into the electronic and structural characteristics of chloro-nitrobenzonitrile compounds, aiding in the understanding of their chemical behavior and potential applications in designing new materials and molecules (Sert, Çırak, & Ucun, 2013).
Fluorination Using Fluoroform
Thomoson and Dolbier (2013) explored the use of fluoroform as a source of difluorocarbene, demonstrating a method to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process, involving this compound, underscores the compound's utility in synthesizing fluorinated arenes, which are significant in developing materials with enhanced properties, such as increased stability and chemical reactivity (Thomoson & Dolbier, 2013).
Structural Trends in Fluorinated Benzonitriles
Kamaee et al. (2015) provided a comprehensive analysis of the structural trends in mono-, di-, and pentafluorobenzonitriles, including 2,4-difluorobenzonitrile, using Fourier transform microwave (FTMW) spectroscopy. This study highlights the influence of fluorination on the benzonitrile backbone's geometry, contributing valuable information for the design and synthesis of fluorinated compounds for various applications, from pharmaceuticals to advanced materials (Kamaee, Sun, Luong, & van Wijngaarden, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2,4-difluorobenzonitrile are DNA topoisomerases and checkpoint kinases . These enzymes play a crucial role in DNA replication and cell division, making them important targets for many therapeutic agents .
Mode of Action
This compound: interacts with its targets by binding to the active sites of these enzymes . This interaction inhibits the normal function of the enzymes, leading to disruption in DNA replication and cell division .
Biochemical Pathways
The inhibition of DNA topoisomerases and checkpoint kinases by This compound affects several biochemical pathways. The most significant of these is the DNA replication pathway, which is disrupted due to the inhibition of these enzymes . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The result of the action of This compound is the inhibition of cell division and the induction of apoptosis . This is due to the disruption of DNA replication caused by the inhibition of DNA topoisomerases and checkpoint kinases .
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCRPWQJBLUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598483 | |
Record name | 3-Chloro-2,4-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-38-1 | |
Record name | 3-Chloro-2,4-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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